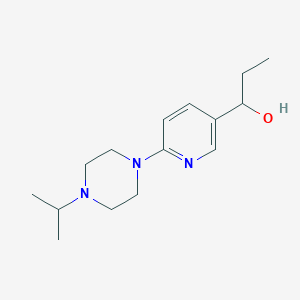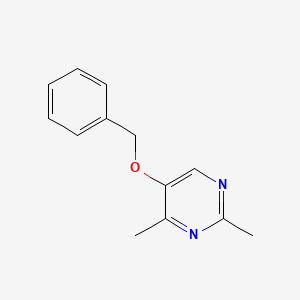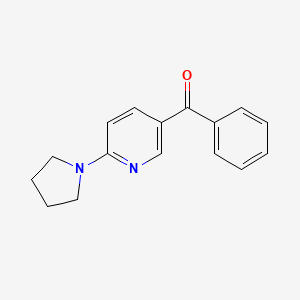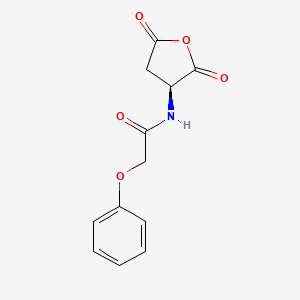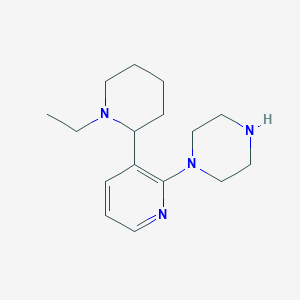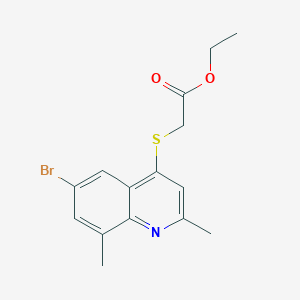
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate typically involves the reaction of 6-bromo-2,8-dimethylquinoline-4-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The quinoline ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:
Similar Compounds: 6-bromo-2,8-dimethylquinoline, ethyl thioacetate, and other quinoline-based thioesters.
Propriétés
Formule moléculaire |
C15H16BrNO2S |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-10(3)17-15-9(2)5-11(16)7-12(13)15/h5-7H,4,8H2,1-3H3 |
Clé InChI |
RYNNMBIFZZJKSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C2C=C(C=C(C2=NC(=C1)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


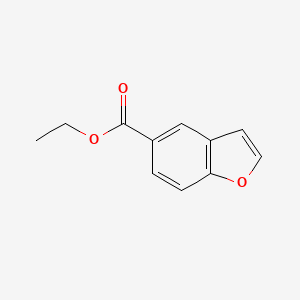

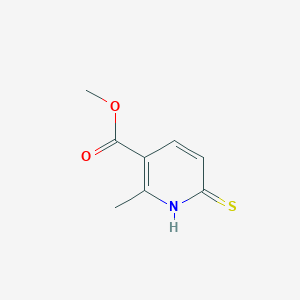
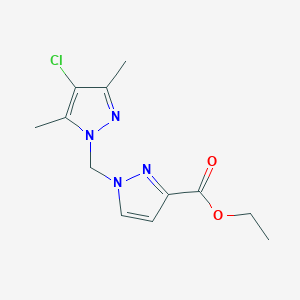
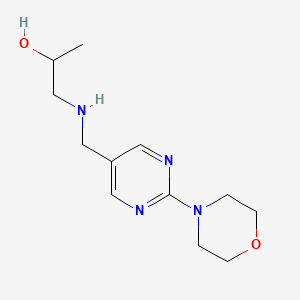
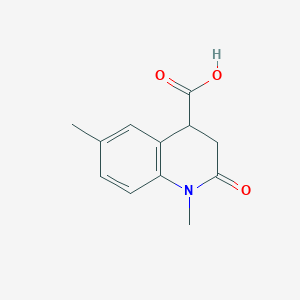
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
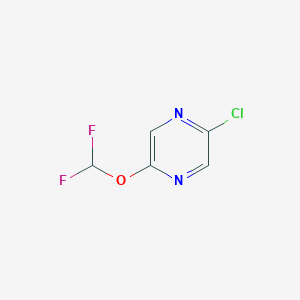
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
